molecular formula C8H4Cl2F3N3O B13352280 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one

1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13352280
M. Wt: 286.03 g/mol
InChI Key: LMWXHEQVUWYZQT-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorine Atoms: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of Trifluoroethanone Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways .

Properties

Molecular Formula

C8H4Cl2F3N3O

Molecular Weight

286.03 g/mol

IUPAC Name

1-(2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4Cl2F3N3O/c9-5-3-1-16(6(17)8(11,12)13)2-4(3)14-7(10)15-5/h1-2H2

InChI Key

LMWXHEQVUWYZQT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)C(F)(F)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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